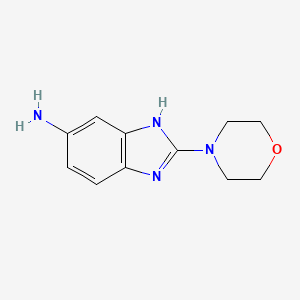

2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine

Beschreibung

Historical Development of Benzimidazole Derivatives

Benzimidazole derivatives trace their origins to the mid-19th century, with initial syntheses reported by Hoebrecker and later refined by Ladenberg and Wundt between 1872 and 1878. Early investigations focused on structural elucidation, but the therapeutic potential of these heterocycles remained unexplored until the 20th century. A pivotal advancement occurred during vitamin B12 research in the 1940s, where the benzimidazole nucleus was identified as a stable scaffold for drug development. By the 1960s, 2-substituted benzimidazoles like thiabendazole emerged as broad-spectrum anthelmintics, marking their entry into clinical use.

The 1970s–1980s saw accelerated diversification, with derivatives such as albendazole and mebendazole gaining prominence for antiparasitic applications. Concurrently, benzimidazoles demonstrated versatility in targeting enzymes and receptors, leading to their incorporation into proton pump inhibitors (e.g., omeprazole) and antihypertensives (e.g., telmisartan). Modern synthetic techniques, including microwave-assisted cyclocondensation and transition-metal catalysis, have further expanded access to structurally complex analogs.

Table 1: Key Milestones in Benzimidazole Derivative Development

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSINGARJSBJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656405 | |

| Record name | 2-(Morpholin-4-yl)-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832102-58-6 | |

| Record name | 2-(Morpholin-4-yl)-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (S_NAr)

- Starting materials: 4-bromo-1-fluoro-2-nitrobenzene or similar halogenated nitrobenzene derivatives.

- Reaction: The morpholine moiety is introduced via S_NAr reaction of 4-(2-aminoethyl)morpholine with the halogenated nitrobenzene.

- Conditions: Typically performed in DMSO with triethylamine at 80 °C for 1–2 hours; microwave-assisted heating at 120 °C for 10 minutes can also be employed for rapid, near-quantitative conversion.

- Yield: Near quantitative (close to 100%) under optimized conditions.

Reduction and Cyclization to Benzimidazole

- Reduction: The nitro group is reduced to an amine using sodium dithionite (Na2S2O_4) in aqueous ethanol at 80 °C.

- Cyclization: In situ cyclization occurs in the presence of aldehydes or carboxylic acids to form the benzimidazole ring.

- Yield: The one-pot nitro reduction and cyclization sequence is elegant but often low-yielding (~33% reported), motivating alternative stepwise approaches.

Alternative Stepwise Synthesis for Improved Yield

- Step 1: Independent reduction of nitroaniline to bis-aniline intermediate.

- Step 2: Amide coupling with carboxylic acid derivatives.

- Step 3: Acid-catalyzed benzimidazole formation.

- Advantages: This route shortens the synthesis by two steps compared to the original method and allows for early-stage phenolic alkylation, improving overall yield.

- Yield: Significantly improved compared to one-pot methods.

Late-Stage Functionalization

- Alkylation: Late-stage alkylation of phenolic intermediates using alkyl halides under basic conditions (e.g., KOtBu in DMA) is employed to introduce side chains.

- Yields: Late-stage alkylation can have modest yields (~11%), representing a bottleneck in the synthesis.

Detailed Reaction Conditions and Yields Table

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | S_NAr substitution | 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h | ~100 | Microwave heating reduces time to 10 min |

| 2 | Pd-catalyzed coupling | PdCl2(dppf)·DCM, Cs2CO3, dioxane/H2O, 100 °C, 16 h | 62–94 | Used for boronic acid coupling |

| 3 | Nitro reduction & cyclization | Na2S2O_4 (aq), EtOH, 80 °C, 1–12 h | 33–81 | One-pot or stepwise reduction and cyclization |

| 4 | Amide coupling | HATU, triethylamine, DMF, rt, overnight | High | Used in alternative synthesis route |

| 5 | Alkylation | Alkyl halide, KOtBu, DMA, 60 °C, 2 h | 11–87 | Late-stage functionalization step |

Mechanistic Insights and Optimization

- The initial S_NAr reaction benefits from microwave irradiation, which drastically reduces reaction time while maintaining high yields.

- The one-pot nitro reduction and cyclization, while conceptually efficient, suffers from low yields due to competing side reactions and incomplete conversion.

- Stepwise reduction followed by amide coupling and acid-catalyzed cyclization improves overall yield and scalability.

- Late-stage alkylation remains a challenge due to steric hindrance and competing side reactions; optimization of base and solvent systems is ongoing.

- Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enables the introduction of diverse substituents on the benzimidazole ring, enhancing structural diversity.

Industrial and Scale-Up Considerations

- Continuous flow reactors have been proposed for scale-up to improve control over reaction parameters and enhance reproducibility.

- The use of catalysts and optimized reaction conditions (e.g., microwave heating, choice of base) reduces reaction times and increases product purity.

- Purification is typically achieved by flash column chromatography using ethyl acetate/hexane gradients, with yields depending on the efficiency of each step.

Summary of Research Findings

- The preparation of 2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine is best approached via a multi-step synthesis starting from halogenated nitrobenzene precursors.

- High-yielding S_NAr substitution of morpholine derivatives is key to introducing the morpholine moiety.

- Stepwise nitro reduction and cyclization via amide intermediates significantly improve yields over one-pot methods.

- Late-stage functionalization remains an area for further optimization to enhance overall synthetic efficiency.

- Scale-up strategies incorporating microwave-assisted synthesis and continuous flow reactors show promise for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine are compared below with related benzodiazole/benzimidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzimidazole/Benzodiazole Derivatives

*Calculated based on molecular formula C₁₁H₁₃N₅O.

Key Comparisons:

Solubility and Polarity :

- The morpholin-4-yl group in the target compound confers higher polarity and aqueous solubility compared to hydrophobic substituents like 2,5-difluorophenyl or methylsulfanyl . This property is critical for oral bioavailability in drug development .

- In contrast, the thiophene-substituted analog () balances π-π interactions with moderate solubility due to its aromatic heterocycle .

Synthetic Accessibility :

- The target compound can be synthesized via condensation of o-phenylenediamine with morpholine-4-carbaldehyde under microwave or conventional heating, analogous to methods described for related benzimidazoles .

- Compound 46 () requires multi-step synthesis involving HATU-mediated amidation, yielding lower overall efficiency (28–62% yields) compared to simpler benzodiazoles .

Biological Interactions :

- Morpholine derivatives often exhibit enhanced binding to ATP-binding pockets in kinases due to hydrogen bonding with the morpholine oxygen . AutoDock Vina simulations () suggest that substituent bulkiness (e.g., difluoromethyl in Compound 46) improves binding affinity but may reduce solubility .

- The thiophene analog () demonstrates metal ion coordination, which could disrupt enzymatic activity in pathogens .

Crystallographic Behavior :

- Morpholine-containing compounds, such as the crystal structure reported in , adopt chair conformations that stabilize intermolecular hydrogen bonds (O-H···N/O), forming 3D networks critical for crystallinity and stability .

Research Findings and Implications

- Kinase Inhibition: Morpholine-substituted benzodiazoles (e.g., Compound 46) show nanomolar IC₅₀ values in kinase assays, outperforming non-morpholine analogs .

- Antimicrobial Activity : Thiophene and difluorophenyl derivatives exhibit moderate-to-strong antimicrobial activity, though their mechanisms differ (metal coordination vs. membrane disruption) .

- Structural Optimization : Balancing solubility (via morpholine) and lipophilicity (via fluorinated aryl groups) is a key strategy in optimizing pharmacokinetic profiles .

Biologische Aktivität

2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazole, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In particular, the compound demonstrated IC50 values in the low micromolar range against several cancer types, suggesting potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. For example:

- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases which play crucial roles in cancer cell signaling .

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in tumor cells by activating caspase pathways .

Study on Anticancer Effects

In a controlled study involving human colon cancer cell lines (HCT116), this compound was tested for its efficacy. The results showed:

- IC50 : Approximately 0.64 μM.

- Mechanism : The study indicated that the compound interferes with the cell cycle and induces apoptosis through mitochondrial pathways .

In Vivo Studies

Further investigations included in vivo models where the compound was administered to mice with induced tumors. The findings highlighted:

- A significant reduction in tumor size compared to control groups.

- Minimal side effects were observed, indicating a favorable safety profile .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Key findings include:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism with moderate clearance rates observed in preliminary studies.

Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity profiles, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(morpholin-4-yl)-1H-1,3-benzodiazol-5-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, reacting 5-amino-1H-benzimidazole derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF) achieves the morpholine substitution. Multi-step protocols may involve cyclization of precursor amines with carbonyl reagents (e.g., triphosgene) followed by functionalization . Key intermediates should be characterized via HPLC and NMR to ensure purity (>95%) before proceeding.

Q. How is the crystal structure of this compound determined, and what parameters validate its accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure precision. Hydrogen bonding networks and puckering parameters (e.g., Cremer-Pople coordinates for ring systems) should be analyzed using WinGX/ORTEP for visualization .

Q. What spectroscopic techniques confirm the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for morpholine protons (δ 2.8–3.8 ppm) and benzodiazole NH (δ ~10.5 ppm).

- IR : Stretching bands for N-H (3200–3400 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the morpholine ring influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : The morpholine moiety enhances lipophilicity (log P calculated via ChemDraw or experimental shake-flask method) and membrane permeability. Molecular docking (AutoDock Vina) reveals interactions with hydrophobic pockets in enzymes (e.g., kinases). Compare binding affinities (IC₅₀) of morpholine-containing analogs vs. non-morpholine derivatives using SPR or ITC .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, IC₅₀ determination methods). Standardize protocols:

- Antimicrobial : Broth microdilution (CLSI guidelines) with S. aureus and E. coli.

- Anticancer : MTT assay on HeLa and MCF-7 cell lines.

- Use SAR studies to identify critical substituents (e.g., fluorobenzyl vs. methoxyphenyl groups) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites.

- MD Simulations : Simulate solvation in water/DMSO (100 ns) to assess stability and reactive intermediates. Validate with LC-MS/MS during hydrolysis studies .

Q. How to design analogs to improve metabolic stability without compromising activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.